
A Technical Guide to FXN Gene Expression
Patterns and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
FXN Human Pre-designed siRNA

Set A

Cat. No.: B12388133 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

expression patterns of the Frataxin (FXN) gene is critical. Frataxin is a mitochondrial protein

vital for iron-sulfur cluster (ISC) biogenesis, and its deficiency is the root cause of the

neurodegenerative disease Friedreich's Ataxia (FRDA).[1][2] This guide provides an in-depth

overview of FXN expression across various cell types, details the experimental protocols for its

quantification, and illustrates the key cellular pathways it influences.

Quantitative Expression of FXN: A Comparative
Overview
Frataxin expression varies significantly across different tissues, with the highest levels

generally found in metabolically active tissues such as the heart, liver, kidney, and brown fat.[3]

In the context of the nervous system, which is severely affected in FRDA, frataxin is highly

expressed in the dorsal root ganglia (DRG), spinal cord, and cerebellum.[4][5] FRDA is

characterized by a dramatic reduction in frataxin levels, typically to less than 30% of normal in

peripheral cells, due to a GAA trinucleotide repeat expansion in the first intron of the FXN gene.

[6][7] This expansion impedes transcription, leading to lower mRNA and protein levels.[3][8]

The following tables summarize quantitative data on FXN mRNA and protein expression in

various human and model system cell types.
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Table 1: FXN mRNA Expression in Human Tissues and
Cells

Tissue/Cell Type Method
Expression Level
(Normalized)

Reference

Heart RNA-Seq (GTEx) ~200 nTPM [9]

Liver RNA-Seq (GTEx) ~150 nTPM [9]

Cerebellum RNA-Seq (GTEx) ~100 nTPM [9]

Spinal Cord RNA-Seq (GTEx) ~90 nTPM [9]

Skeletal Muscle RNA-Seq (GTEx) ~80 nTPM [9]

Pancreas RNA-Seq (GTEx) ~75 nTPM [9]

Peripheral Blood

Mononuclear Cells

(PBMCs)

RT-qPCR
R² = 0.84 with whole

blood
[10]

Buccal Cells RT-qPCR
Levels comparable to

PBMCs
[6][10]

FRDA Patient PBMCs

(vs. Control)
RT-qPCR Significantly reduced [10]

FRDA Patient

Fibroblasts (vs.

Control)

RT-qPCR Significantly reduced [11]

nTPM: normalized Transcripts Per Million. Data from the Human Protein Atlas consensus

dataset, combining HPA and GTEx projects.

Table 2: Frataxin Protein Levels in Human Tissues and
Cells
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Tissue/Cell Type Method Expression Level Reference

Heart (Control

Human)
Mass Spectrometry 5.1 ± 1.7 ng/mg tissue [12]

Heart (FRDA Patient) Western Blot Severely reduced [13]

Cerebellum (Human) Western Blot
Detectable (18 kDa

processed form)
[13]

Spinal Cord (Human) Western Blot
Detectable (18 kDa

processed form)
[13]

Dorsal Root Ganglia

(DRG)
ELISA

Proprioceptive

neurons express

44%-66% of total

DRG frataxin

[14]

Whole Blood (Healthy

Control)
Mass Spectrometry 34.2 ± 4.3 ng/mL [15]

Whole Blood (FRDA

Patient)
Mass Spectrometry 6.8 ± 4.0 ng/mL [15]

Lymphoblasts (FRDA

Patient vs. Control)
Western Blot

4% to 29% of control

levels
[13]

Erythrocytes Immunoassay
Highest levels among

blood components
[10]

Signaling and Metabolic Pathways Involving
Frataxin
Frataxin deficiency disrupts several critical cellular pathways, primarily stemming from its

central role in mitochondrial iron metabolism and ISC synthesis.

Iron-Sulfur Cluster (ISC) Biogenesis
Frataxin's best-characterized function is its role in the assembly of iron-sulfur clusters, essential

cofactors for numerous proteins involved in the electron transport chain, the Krebs cycle (e.g.,
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aconitase), and DNA repair.[1][2] Its deficiency impairs ISC synthesis, leading to mitochondrial

iron overload and dysfunction.[1]
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Frataxin's role in mitochondrial Iron-Sulfur Cluster (ISC) biogenesis.

Oxidative Stress and NRF2 Pathway
Frataxin deficiency leads to mitochondrial iron accumulation, which catalyzes the formation of

reactive oxygen species (ROS) via the Fenton reaction, resulting in significant oxidative stress.

[2] This condition is exacerbated by an impaired antioxidant response. The Nuclear factor-

erythroid 2-related factor 2 (NRF2) pathway, a key regulator of antioxidant defenses, is blunted

in frataxin-deficient cells.[1][16] NRF2 normally binds to antioxidant response elements (AREs)

in the promoter regions of target genes, including FXN itself, to upscale cellular protection.[16]
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The NRF2 antioxidant response pathway, which is impaired in FRDA.

Transcriptional Regulation of the FXN Gene
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The expression of the FXN gene is controlled by multiple transcription factors. The GAA repeat

expansion in FRDA leads to transcriptional repression through the formation of unusual

DNA/RNA structures and epigenetic changes like histone methylation.[3][7] Key transcription

factors that positively regulate FXN expression include SRF, TFAP2, and Oct-1.[8][17] The

tumor suppressor protein p53 has also been shown to control FXN transcription.[18]
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Key transcriptional regulators of the human FXN gene.

Experimental Protocols for Measuring FXN
Expression
Accurate and reproducible quantification of FXN mRNA and protein is essential for basic

research and for evaluating the efficacy of therapeutic interventions.

Quantification of FXN mRNA by RT-qPCR
Real-time quantitative PCR (RT-qPCR) is the gold standard for measuring mRNA levels due to

its high sensitivity and specificity.
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Sample Collection & RNA Extraction:

Collect cells (e.g., PBMCs, fibroblasts) or tissues and immediately stabilize RNA using a

reagent like TRIzol or PAXgene Blood RNA tubes.

Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy) or phenol-chloroform

extraction.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check

integrity via gel electrophoresis or a Bioanalyzer. An A260/280 ratio of ~2.0 is desirable.

Reverse Transcription (RT):

Synthesize complementary DNA (cDNA) from 50-1000 ng of total RNA using a reverse

transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer

primers.

Incubate according to the enzyme manufacturer's protocol (e.g., 65°C for 5 min, then 50°C

for 60 min, followed by enzyme inactivation at 70°C for 15 min).

Quantitative PCR (qPCR):

Prepare a reaction mix containing cDNA template, qPCR master mix (e.g., Brilliant II qRT-

PCR master mix), forward and reverse primers, and a probe for FXN. A validated TaqMan

Gene Expression Assay (e.g., Hs00175940_m1 for human FXN) is recommended.[10]

Similarly, prepare reactions for a stable housekeeping gene (e.g., GAPDH, HPRT1) for

normalization.[10][11]

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial

denaturation step (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for

15 sec) and annealing/extension (60°C for 60 sec).

Include No-Template Controls (NTC) and No-Reverse-Transcriptase (NRT) controls to

check for contamination.[10]

Data Analysis:
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Determine the cycle threshold (Ct) for FXN and the housekeeping gene in each sample.

Calculate the relative expression using the ΔΔCt method, normalizing the FXN Ct value to

the housekeeping gene Ct value (ΔCt) and then to a control sample (ΔΔCt). The fold

change is calculated as 2-ΔΔCt.
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Workflow for quantifying FXN mRNA expression via RT-qPCR.
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Quantification of Frataxin Protein by Western Blot
Western blotting allows for the detection and semi-quantitative analysis of the frataxin protein,

typically the mature 18 kDa form.[13]

Protein Extraction:

Homogenize tissue samples or lyse cell pellets in ice-cold RIPA or IP lysis buffer

containing a protease inhibitor cocktail.[19][20]

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

Collect the supernatant and determine the total protein concentration using a BCA or

Bradford assay.

SDS-PAGE:

Mix 20-40 µg of total protein with Laemmli sample buffer containing a reducing agent (e.g.,

β-mercaptoethanol or DTT) and boil at 95°C for 5 minutes.[19]

Load the samples onto a 12-15% SDS-polyacrylamide gel and run electrophoresis until

the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer system.

Immunodetection:

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine

serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

Incubate the membrane with a primary anti-frataxin antibody (e.g., mouse monoclonal

1G2) overnight at 4°C.[13] Dilutions must be optimized but are often in the range of

1:1000.

Wash the membrane three times with TBST for 10 minutes each.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-

mouse HRP) for 1 hour at room temperature.

Wash the membrane again as in the previous step.

Signal Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Capture the signal using an imaging system (e.g., ChemiDoc) or X-ray film.

Perform densitometry analysis using software like ImageJ to quantify band intensity.

Normalize the frataxin signal to a loading control protein (e.g., β-actin, GAPDH, or tubulin).

[21]
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Workflow for quantifying Frataxin protein expression via Western Blot.
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Quantification of Frataxin Protein by Mass Spectrometry
For highly accurate and specific quantification, stable isotope dilution immunoprecipitation

ultra-high performance liquid chromatography-multiple reaction monitoring mass spectrometry

(IP-UHPLC-MRM/MS) is a state-of-the-art method.[12]

Sample Preparation:

Thaw whole blood or tissue homogenate samples. Lyse samples in a suitable buffer (e.g.,

NP-40 lysis buffer) containing a protease inhibitor cocktail.[22]

Spike each sample with a known amount of a stable isotope-labeled (SIL) frataxin protein

standard, which will serve as an internal control for the entire workflow.[22]

Immunoprecipitation (IP):

Couple an anti-frataxin monoclonal antibody to protein G magnetic beads.[22]

Incubate the prepared lysates with the antibody-coupled beads overnight at 4°C to capture

both endogenous and SIL frataxin.

Wash the beads extensively to remove non-specific proteins.

Elute the captured frataxin using a low-pH elution buffer.

Protein Digestion:

Neutralize and denature the eluted proteins.

Digest the proteins into peptides using a specific protease, such as endoproteinase Asp-N.

[23]

LC-MS/MS Analysis:

Analyze the resulting peptides using a UHPLC system coupled to a triple quadrupole

mass spectrometer.
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Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify

unique peptides from both the endogenous (light) and SIL (heavy) frataxin.

Data Analysis:

Calculate the ratio of the peak areas of the light (endogenous) peptides to their heavy

(SIL) counterparts.

Determine the absolute concentration of frataxin in the original sample based on the

known amount of SIL standard added.
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Anti-Frataxin Antibody

Elution of Captured Protein

Proteolytic Digestion
(e.g., Asp-N)

UHPLC-MRM/MS Analysis

Quantification based on
Light/Heavy Peptide Ratios

Click to download full resolution via product page

Workflow for absolute quantification of Frataxin by IP-Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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